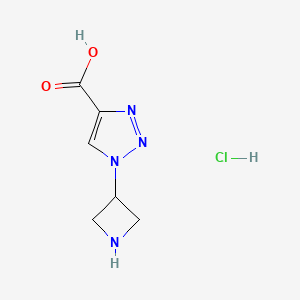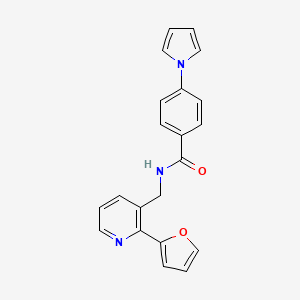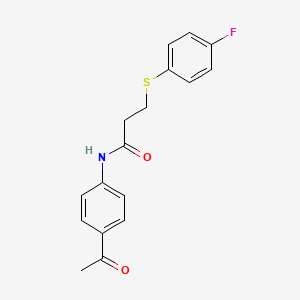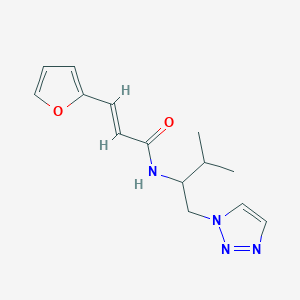![molecular formula C20H16N2O4S B2541811 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864937-81-5](/img/structure/B2541811.png)
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocycle) and a dioxine ring. Thiazoles are known to exhibit various biological activities and are important in medicinal chemistry . The phenoxyphenyl group is also a common feature in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as the Suzuki-Miyaura coupling or the use of certain catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its precise molecular structure. Without specific information on this compound, it’s difficult to provide an accurate analysis .科学的研究の応用
DNA Interaction and Cellular Applications
The compound's structure suggests potential interaction with DNA, similar to Hoechst 33258 and its analogues. Hoechst dyes are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, providing a basis for rational drug design and molecular biology applications, including chromosome and nuclear staining and analysis of nuclear DNA content values (Issar & Kakkar, 2013).
Advanced Oxidation Processes
Compounds within this chemical family may also find applications in environmental science, specifically in advanced oxidation processes (AOPs) for water treatment. The degradation pathways and biotoxicity of various compounds, including their reactivity and transformation products, are crucial for understanding their environmental impact and for the development of AOPs (Qutob et al., 2022).
Synthetic Applications in Heterocyclic Chemistry
The synthesis and transformation of heterocyclic compounds, such as azolylthiazoles, provide insights into the compound's potential synthetic utility. These methodologies highlight the relevance of such compounds in the development of new materials with diverse biological applications (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Applications
The exploration of compounds with potential antioxidant and anti-inflammatory activities is significant in pharmaceutical research. The structural analogues of the specified compound could serve as a template for the design and development of new therapeutic agents targeting various diseases and conditions (Raut et al., 2020).
Environmental Occurrence and Toxicity
Understanding the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) is crucial for assessing the safety and environmental impact of related compounds. These studies provide a comprehensive overview of SPAs in various environmental matrices and their potential health implications (Liu & Mabury, 2020).
Safety and Hazards
特性
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(18-12-24-10-11-25-18)22-20-21-17(13-27-20)14-6-8-16(9-7-14)26-15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJXEWRHXILNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)




![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)
![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)

![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)
![1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one](/img/structure/B2541747.png)
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)
